molecular formula C17H16N2O2 B7969453 3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile

3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile

Cat. No.: B7969453
M. Wt: 280.32 g/mol
InChI Key: CXPHTLZTWNECJC-UHFFFAOYSA-N
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Description

3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile is a complex organic compound with the molecular formula C17H16N2O2. This compound features a unique spirocyclic structure, which includes an indole moiety and a dioxaspirodecane ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Dioxaspiro[45]dec-7-EN-8-YL)-1H-indole-5-carbonitrile typically involves multi-step organic reactions

    Indole Core Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spirocyclic Ring Formation: The spirocyclic ring can be introduced through a cyclization reaction, often involving a diol and a suitable catalyst.

    Carbonitrile Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole
  • 5-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole
  • 6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole

Uniqueness

3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile is unique due to its specific combination of the indole core, spirocyclic ring, and carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c18-10-12-1-2-16-14(9-12)15(11-19-16)13-3-5-17(6-4-13)20-7-8-21-17/h1-3,9,11,19H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPHTLZTWNECJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1C3=CNC4=C3C=C(C=C4)C#N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared in the manner described above for intermediate 1a by replacing indole with 5-cyanoindole (29.98 g, 0.21 mol) to afford 29.32 g (50%) of the title compound as a white solid: mp 158-160° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.98 g
Type
reactant
Reaction Step Two
Yield
50%

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